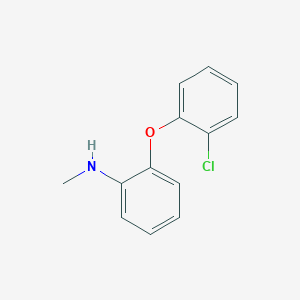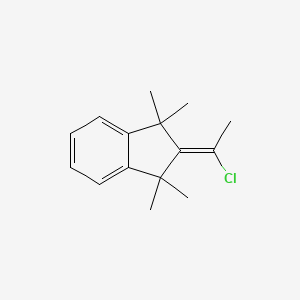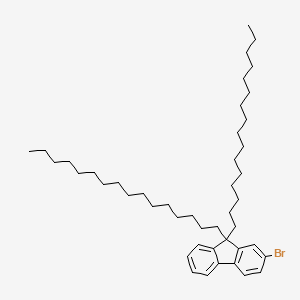
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes followed by reduction and dehydration steps. The reaction conditions typically require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce saturated alcohols.
Scientific Research Applications
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The conjugated diene system can participate in electron transfer reactions, affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-methylpent-2-ene-1,4-diol
- (4S)-3,5-dimethylhex-2-ene-1,4-diol
Uniqueness
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is unique due to its specific arrangement of functional groups and the presence of a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
879395-66-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol |
InChI |
InChI=1S/C9H16O2/c1-4-7(2)9(11)8(3)5-6-10/h4-5,9-11H,6H2,1-3H3/t9-/m0/s1 |
InChI Key |
GQHKLROUSXKICQ-VIFPVBQESA-N |
Isomeric SMILES |
CC=C(C)[C@@H](C(=CCO)C)O |
Canonical SMILES |
CC=C(C)C(C(=CCO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


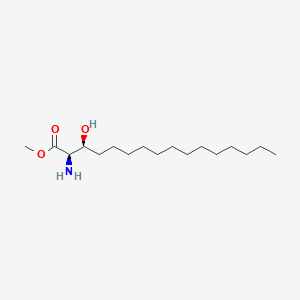
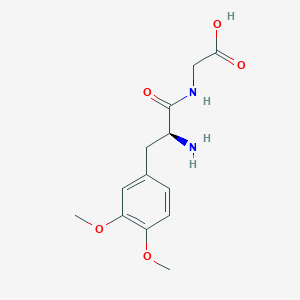
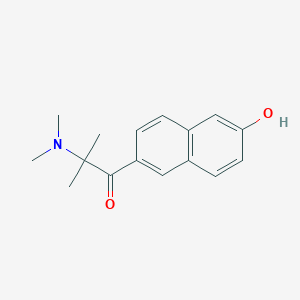
![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
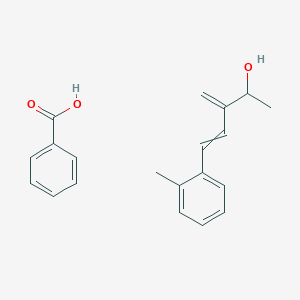

![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
